1-(Pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

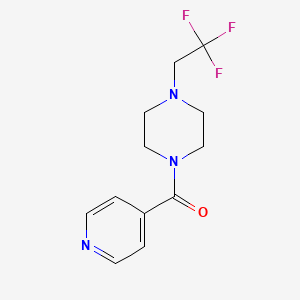

1-(Pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative featuring a pyridine-4-carbonyl group at the 1-position and a 2,2,2-trifluoroethyl substituent at the 4-position. Piperazine derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their ability to interact with neurotransmitter receptors and enzymes. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyridine moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

pyridin-4-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c13-12(14,15)9-17-5-7-18(8-6-17)11(19)10-1-3-16-4-2-10/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNZSCPWOLNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine can be synthesized through a multi-step process involving the following key steps:

Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form pyridine-4-carbonyl chloride.

Nucleophilic Substitution: The pyridine-4-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(pyridine-4-carbonyl)piperazine.

Alkylation: Finally, 1-(pyridine-4-carbonyl)piperazine is alkylated with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(Pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., trifluoroethyl, trifluoromethylsulfonyl) enhance metabolic stability and alter receptor binding kinetics .

- Aromatic Moieties : Pyridine and substituted phenyl groups (e.g., dichlorophenyl, methoxyphenyl) influence receptor selectivity. For example, 2-methoxyphenyl derivatives show high serotonin receptor affinity .

- Chain Length : Elongated substituents (e.g., phthalimido-butyl in ) improve 5-HT1A binding by extending into hydrophobic receptor pockets.

Synthetic Yields : Microwave-assisted synthesis (e.g., ) often yields <20%, whereas conventional methods (e.g., ) achieve higher yields (50–60%) but require longer reaction times.

Biological Activity

1-(Pyridine-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that has garnered attention in biomedical research due to its unique structural features and potential therapeutic applications. The compound consists of a piperazine ring substituted with a pyridine-4-carbonyl group and a trifluoroethyl moiety, enhancing its lipophilicity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.26 g/mol. The trifluoroethyl group significantly influences the compound's solubility and membrane permeability, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₃N₃O |

| Molecular Weight | 273.26 g/mol |

| Lipophilicity | High |

| Solubility | Organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the trifluoroethyl group enhances its capacity to penetrate biological membranes, leading to increased bioavailability and potential therapeutic efficacy.

Potential Mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: The structural configuration allows it to bind to various receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties:

- Studies have shown that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, similar piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines.

- A comparative study noted that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .

-

Antimicrobial Activity:

- The compound has been evaluated for its antimicrobial properties. In vitro assays have indicated effectiveness against several bacterial strains.

-

Neuroprotective Effects:

- Research into related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

Several case studies have explored the biological efficacy of piperazine derivatives, including this compound:

- Study on Anticancer Activity: In a study involving MDA-MB-231 cells, the compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .

- Neuroprotective Study: A study assessed the neuroprotective effects in an animal model of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced neuroinflammation .

Toxicity Profile

Toxicity assessments have shown that this compound exhibits low acute toxicity levels. In studies involving animal models, no significant adverse effects were observed at doses up to 2000 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.